4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
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Overview
Description
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S It is known for its unique structure, which includes a phenoxyacetamide group and a 4-methylbenzoyl hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-methylbenzoyl hydrazine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of 4-methylbenzoyl hydrazine by reacting 4-methylbenzoyl chloride with hydrazine hydrate.
Step 2: Reaction of 4-methylbenzoyl hydrazine with phenoxyacetyl chloride in the presence of triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorobenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
- N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
- N-{[2-(4-nitrobenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
Uniqueness
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is unique due to its specific structural features, such as the presence of a 4-methylbenzoyl group and a phenoxyacetamide moiety
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[[(4-methylbenzoyl)amino]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-9-13(10-8-12)16(22)19-20-17(24)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24) |
InChI Key |
LVYDELZFKNPPPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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